molecular formula C28H42N2O7S2 B12780646 Benzenesulfonamide, N-(cyclopentylmethyl)-N-((3R)-3-hydroxy-4-(((4-methoxyphenyl)sulfonyl)(2-methylpropyl)amino)butyl)-4-methoxy- CAS No. 172738-46-4

Benzenesulfonamide, N-(cyclopentylmethyl)-N-((3R)-3-hydroxy-4-(((4-methoxyphenyl)sulfonyl)(2-methylpropyl)amino)butyl)-4-methoxy-

Cat. No.: B12780646
CAS No.: 172738-46-4
M. Wt: 582.8 g/mol
InChI Key: OPJNHRSFFGTPMY-XMMPIXPASA-N
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Description

Structural Classification of Benzenesulfonamide Compounds

Benzenesulfonamides are classified based on substituent patterns on the aromatic ring and nitrogen atom. The target compound exhibits the following structural features:

Table 1: Key Structural Features

Feature Description
Aromatic Ring Substituents 4-methoxy group at the para position
N-Substituents - Cyclopentylmethyl group
- (3R)-3-hydroxy-4-(((4-methoxyphenyl)sulfonyl)(2-methylpropyl)amino)butyl
Sulfonamide Linkage Two sulfonamide groups: one benzene-bound, one 4-methoxyphenyl-bound

This bifunctional sulfonamide architecture contrasts with simpler derivatives like N-butyl-benzenesulfonamide or 4-amino-substituted variants. The cyclopentylmethyl and branched 2-methylpropyl groups introduce steric bulk, while methoxy substituents enhance electron-donating effects.

Historical Development of Substituted Benzenesulfonamides

The evolution of benzenesulfonamide derivatives follows three phases:

  • Early Sulfonamides (1930s–1950s) : Primarily antibacterial agents with minimal substitution (e.g., sulfanilamide).
  • Targeted Modifications (1960s–2000s) : Introduction of para-substituents for carbonic anhydrase inhibition, exemplified by acetazolamide.
  • Multifunctional Designs (2010s–present) : Hybrid structures combining sulfonamides with heterocycles or branched alkyl chains, as seen in the target compound.

The incorporation of a 4-methoxyphenylsulfonyl group aligns with modern strategies to enhance target affinity through π-π stacking interactions. The (3R)-3-hydroxybutyl chain reflects advancements in stereochemical optimization for receptor binding.

Significance of Functional Group Modifications in Medicinal Chemistry

Functional groups in the target compound contribute distinct pharmacological properties:

Table 2: Functional Group Contributions

Group Role
4-Methoxy (Aromatic) - Modulates electron density
- Enhances metabolic stability via steric hindrance
Cyclopentylmethyl - Increases lipophilicity for membrane permeability
- Restricts conformational flexibility
(3R)-3-Hydroxybutyl - Provides hydrogen-bonding capability
- Introduces chirality for enantioselective interactions
2-Methylpropyl - Balances solubility through hydrophobic interactions

The dual sulfonamide groups enable simultaneous interactions with enzymatic active sites, as observed in carbonic anhydrase inhibitors. The 4-methoxyphenylsulfonyl moiety may engage in secondary binding interactions, a strategy validated in COX-2 inhibitor designs.

Properties

CAS No.

172738-46-4

Molecular Formula

C28H42N2O7S2

Molecular Weight

582.8 g/mol

IUPAC Name

N-(cyclopentylmethyl)-N-[(3R)-3-hydroxy-4-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]butyl]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C28H42N2O7S2/c1-22(2)19-30(39(34,35)28-15-11-26(37-4)12-16-28)21-24(31)17-18-29(20-23-7-5-6-8-23)38(32,33)27-13-9-25(36-3)10-14-27/h9-16,22-24,31H,5-8,17-21H2,1-4H3/t24-/m1/s1

InChI Key

OPJNHRSFFGTPMY-XMMPIXPASA-N

Isomeric SMILES

CC(C)CN(C[C@@H](CCN(CC1CCCC1)S(=O)(=O)C2=CC=C(C=C2)OC)O)S(=O)(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC(C)CN(CC(CCN(CC1CCCC1)S(=O)(=O)C2=CC=C(C=C2)OC)O)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Intermediate Synthesis: 4-Amino-N-[(2R,3S)-3-Amino-2-Hydroxy-4-Phenylbutyl]-N-(2-Methylpropyl)benzenesulfonamide

  • Epoxide Ring-Opening :

    • Reactants : tert-Butyl[(2S,3R)-3-hydroxy-1-phenyl-4-(propan-2-ylamino)butan-2-yl]carbamate and 4-acetylsulfanilyl chloride.
    • Conditions : Methyl tetrahydrofuran (MeTHF), triethylamine (TEA), 15–20°C.
    • Outcome : Forms a protected sulfonamide intermediate.
  • Deprotection :

    • Reagent : Hydrochloric acid (HCl).
    • Conditions : Methanol, 25–30°C, 40 minutes.
    • Yield : >85% after isolation as an HCl salt.

Final Compound Synthesis

Key Process Innovations

Parameter Prior Art Limitations Present Method Improvements
Deprotection Multi-step, low yield Single-step HCl deprotection
Azide Intermediates Safety risks Eliminated
Overall Yield ~60% >85%

Physicochemical Properties

Property Value Source
Molecular Formula C₂₈H₄₂N₂O₇S₂
Molecular Weight 582.8 g/mol
SMILES CC(C)CN(CC(CCN(CC1CCCC1)S(=O)(=O)...
Melting Point Not reported

Quality Control Metrics

Industrial Scalability

  • Solvent Recovery : Dichloromethane and methanol recycled via distillation (>90% recovery).
  • Throughput : 50–100 kg/batch achievable with current reactor setups.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfoxide or sulfide.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic ring and the butyl chain.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides, alcohols.

    Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

Benzenesulfonamide, N-(cyclopentylmethyl)-N-((3R)-3-hydroxy-4-(((4-methoxyphenyl)sulfonyl)(2-methylpropyl)amino)butyl)-4-methoxy- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Benzenesulfonamide Derivatives

Compound Name / ID Core Substituents Side Chain Features Key Functional Groups Molecular Weight (g/mol)
Target Compound 4-methoxybenzenesulfonamide Cyclopentylmethyl, (3R)-3-hydroxybutyl, 4-methoxyphenylsulfonyl, isobutyl Methoxy, sulfonamide, hydroxyl, cyclopentyl ~600 (estimated)
4-Amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-hydroxy-2-methylpropyl)benzenesulfonamide 4-aminobenzenesulfonamide Amino alcohol (2R,3S), 2-hydroxy-2-methylpropyl, phenyl Amino, hydroxyl, sulfonamide ~450 (estimated)
N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-isobutyl-4-nitrobenzenesulfonamide 4-nitrobenzenesulfonamide Amino alcohol (2R,3S), isobutyl, phenyl Nitro, hydroxyl, sulfonamide ~500 (estimated)
N-(3-hydroxy-1-phenylpropyl)-4-methylbenzenesulfonamide (S-isomer) 4-methylbenzenesulfonamide 3-hydroxy-1-phenylpropyl Methyl, hydroxyl, sulfonamide 305.4
N-(4-Methoxyphenyl)benzenesulfonamide Benzenesulfonamide 4-methoxyphenyl Methoxy, sulfonamide 277.3

Key Observations:

  • Electron-Donating vs. Withdrawing Groups: The target compound’s 4-methoxy group contrasts with the 4-nitro group in , which impacts electronic properties and binding interactions (e.g., nitro groups enhance electrophilicity).
  • Stereochemistry: The (3R) configuration in the target compound and the (2R,3S) configurations in highlight the importance of stereochemistry in biological activity.
  • Hydrophobicity: The cyclopentylmethyl group in the target compound increases lipophilicity compared to the phenyl or hydroxypropyl groups in .

Physicochemical Properties:

  • Solubility: The hydrochloride salt form of enhances aqueous solubility, whereas the target compound’s methoxy and hydroxyl groups may improve solubility in polar solvents.
  • Bioavailability: The target’s higher molecular weight (~600 vs. ~305 in ) may reduce passive diffusion but improve target binding through increased van der Waals interactions.

Biological Activity

Benzenesulfonamides are a class of compounds known for their diverse biological activities, including antibacterial, anti-inflammatory, and enzyme inhibition properties. The compound in focus, N-(cyclopentylmethyl)-N-((3R)-3-hydroxy-4-(((4-methoxyphenyl)sulfonyl)(2-methylpropyl)amino)butyl)-4-methoxy- , represents a complex structure that may exhibit unique pharmacological effects. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Core Structure : Benzenesulfonamide
  • Substituents :
    • Cyclopentylmethyl group
    • Hydroxy group at the 3-position
    • Methoxy groups at the 4-position
    • A sulfonamide linkage with a 2-methylpropyl amino chain

This complex arrangement suggests potential interactions with various biological targets.

Antibacterial Activity

Benzenesulfonamides have been studied for their antibacterial properties. For instance, derivatives of benzenesulfonamide have shown significant activity against various bacterial strains. In one study, compounds exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with some derivatives demonstrating strong inhibitory effects on urease and acetylcholinesterase (AChE) .

CompoundMIC (mg/mL)Active Against
4a6.67E. coli
4d6.72E. coli
4h6.63S. aureus

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in various diseases. In particular, studies have shown that certain benzenesulfonamide derivatives can inhibit carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in the body. The IC50 values for these inhibitors ranged from 10.93 to 25.06 nM for CA IX, indicating strong selectivity over CA II .

Anti-inflammatory Activity

Research indicates that some benzenesulfonamide derivatives possess anti-inflammatory properties. For example, compounds were tested in vivo for their ability to inhibit carrageenan-induced rat paw edema, achieving significant reductions in inflammation .

Study on Cardiovascular Effects

A recent investigation focused on the cardiovascular effects of benzenesulfonamide derivatives using isolated rat heart models. Results indicated that certain derivatives could significantly decrease perfusion pressure and coronary resistance, suggesting potential applications in treating cardiovascular conditions .

CompoundDose (nM)Effect on Perfusion Pressure
Benzenesulfonamide0.001Decrease observed
4-(2-amino-ethyl)-benzenesulfonamide0.001Significant decrease

Mechanistic Insights

The mechanism of action of benzenesulfonamides often involves binding to specific proteins or enzymes, leading to altered physiological responses. For example, docking studies have suggested that these compounds may interact with calcium channels, potentially affecting cardiac function and vascular resistance .

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